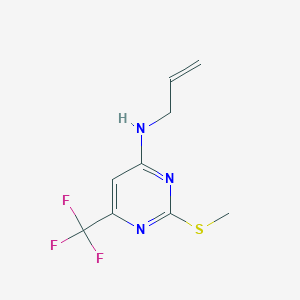

2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Description

2-(Methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methylsulfanyl substituent at position 2, and a propenyl (allyl) amine group at position 2. The propenyl amine group introduces unsaturation, which may facilitate further chemical modifications or participate in biological interactions through π-orbital interactions.

Properties

IUPAC Name |

2-methylsulfanyl-N-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3S/c1-3-4-13-7-5-6(9(10,11)12)14-8(15-7)16-2/h3,5H,1,4H2,2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMYRGSTDLZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)NCC=C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One possible route could include:

Formation of the pyrimidine ring:

Introduction of the methylsulfanyl group: This can be done via a thiolation reaction using a methylthiolating agent.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.

Substitution: The compound can undergo various substitution reactions, especially at the pyrimidine ring, where different nucleophiles can replace existing substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA, RNA, and proteins. It can also serve as a lead compound for the development of new drugs.

Medicine

In medicinal chemistry, derivatives of pyrimidine are known for their antiviral, anticancer, and antimicrobial properties. This compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could find applications in these areas as well.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, while the pyrimidine ring can interact with nucleic acids or proteins.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidin-4-amine Derivatives

Key Observations :

- Trifluoromethyl vs. Morpholine/Pyrazole : The trifluoromethyl group (electron-withdrawing) in the target compound contrasts with morpholine (electron-rich) in ’s compound, affecting solubility and target binding. Pyrazole substituents () may enhance hydrogen bonding in biological systems .

- Sulfanyl vs.

- Allyl Amine vs.

Comparison :

- The target compound’s synthesis likely involves nucleophilic substitution at the pyrimidine’s C4 position using allylamine, similar to ’s protocol with pyridine as a base .

- In contrast, ’s analogues employ Suzuki coupling for aryl/heteroaryl diversification, enabling rapid generation of structural diversity .

- ’s compound uses sequential substitutions with brominated intermediates, highlighting the role of halogenated precursors in complex pyrimidine syntheses .

Analysis :

- However, substituents like difluoropyrrolidine () enhance binding affinity via conformational rigidity .

- The absence of a pyridinyl group in the target compound may limit its kinase selectivity compared to ’s derivatives, which utilize pyridine for π-stacking interactions in ATP-binding pockets .

Physicochemical Properties

- Lipophilicity (LogP) : The trifluoromethyl and methylsulfanyl groups increase LogP compared to morpholine-containing analogues (), which are more hydrophilic .

- Solubility : The allyl amine may improve aqueous solubility relative to ’s thienylmethyl group, which contributes to hydrophobicity .

- Metabolic Stability : The trifluoromethyl group likely enhances metabolic resistance compared to methoxyphenyl substituents (), which are prone to oxidative demethylation .

Biological Activity

2-(Methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a methylsulfanyl group and trifluoromethyl substituent, which contribute to its pharmacological potential.

The molecular formula of this compound is , with a molecular weight of approximately 227.23 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₃N₃S |

| Molecular Weight | 227.23 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the methylsulfanyl and trifluoromethyl groups enhances the antimicrobial efficacy by potentially increasing lipophilicity, which aids in membrane penetration.

Anticancer Properties

Studies have reported that pyrimidine derivatives can exhibit anticancer activities. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). For instance, related compounds have demonstrated IC50 values in the range of 5 μg/ml against these cell lines, indicating promising anticancer potential when compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

In vitro studies have shown that certain pyrimidine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). For example, compounds with similar structures demonstrated IC50 values against COX-2 comparable to celecoxib, a well-known anti-inflammatory drug. This suggests that 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine may also exhibit similar anti-inflammatory activity .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrimidine derivatives against Staphylococcus epidermidis, showing bacteriostatic effects at concentrations lower than those required for traditional antibiotics .

- Anticancer Activity : In a comparative study, several trifluoromethyl pyrimidine derivatives were tested against various cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced their anticancer potency, with some derivatives showing enhanced activity due to specific substitutions .

- Inflammation Model : In vivo models using carrageenan-induced paw edema demonstrated that certain pyrimidine compounds effectively reduced inflammation markers in comparison to controls, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(methylsulfanyl)-N-(prop-2-en-1-yl)-6-(trifluoromethyl)pyrimidin-4-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React a pyrimidine core (e.g., 6-trifluoromethyl-pyrimidin-4-amine) with methanethiol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 120–130°C to introduce the methylsulfanyl group .

- Step 2 : Introduce the prop-2-en-1-yl (allyl) group via alkylation using allyl bromide in refluxing chloroform with a tertiary amine base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, chloroform/ethyl acetate gradient) followed by recrystallization from methanol yields high-purity product .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., allyl group protons at δ 5.1–5.8 ppm; trifluoromethyl signal at δ ~120 ppm in ¹⁹F NMR) .

- X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., allyl group orientation ~12–86°) and hydrogen-bonding patterns (e.g., N–H⋯N interactions) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₀H₁₁F₃N₃S requires m/z 278.0682) .

Q. What in vitro models are suitable for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence-based assays with ATP-competitive inhibitors .

Advanced Research Questions

Q. How can reaction yields for allyl group introduction be optimized?

- Methodological Answer :

- Solvent Optimization : Replace chloroform with toluene to reduce side reactions (e.g., allyl bromide hydrolysis) .

- Base Selection : Use LiOH instead of K₂CO₃ to enhance nucleophilicity of the pyrimidine nitrogen .

- Temperature Control : Maintain 80–90°C to balance reaction rate and byproduct formation .

- Monitoring : Track progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and growth media .

- Structural Analog Comparison : Test derivatives (e.g., replacing allyl with cyclopentyl) to isolate substituent-specific effects .

- Metabolic Stability : Evaluate liver microsome stability (e.g., human S9 fraction) to rule out rapid degradation as a cause of variability .

Q. What computational strategies predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., PDB ID: 1M17) with flexible trifluoromethyl and allyl groups .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns in GROMACS) to assess stability of hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Corate substituent electronegativity (e.g., trifluoromethyl vs. methyl) with IC₅₀ values from enzyme assays .

Comparative Analysis of Structural Analogs

| Compound Name | Key Features | Biological Activity | Unique Advantage |

|---|---|---|---|

| Target Compound | Allyl, trifluoromethyl, methylsulfanyl | Broad-spectrum antimicrobial | Enhanced solubility via allyl |

| 4-(Trifluoromethyl)benzylamine | Benzylamine core | Kinase inhibition | Simpler synthetic route |

| 6-Methyl-2-phenylpyrimidine | Phenyl substituent | Antifungal | Established crystallography data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.